molecular formula C12H15N5O2 B1402135 Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 1428139-32-5

Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B1402135
CAS No.: 1428139-32-5
M. Wt: 261.28 g/mol
InChI Key: AOQNSISGVHFZCR-UHFFFAOYSA-N
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Description

Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate is a nitrogen-containing heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core substituted with an amino group at position 6, a cyclobutyl group at position 2, and an ethyl carboxylate ester at position 3. This compound is notable for its structural complexity, combining a bicyclic triazolopyrimidine system with a cyclobutyl moiety, which may confer unique physicochemical and biological properties. However, its commercial availability is currently listed as discontinued .

Properties

IUPAC Name

ethyl 6-amino-2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-2-19-11(18)9-8(13)6-17-12(14-9)15-10(16-17)7-4-3-5-7/h6-7H,2-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQNSISGVHFZCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=NC(=NN2C=C1N)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of ethyl cyanoacetate with hydrazine hydrate and cyclobutanone in the presence of a suitable catalyst, followed by cyclization and subsequent esterification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate has shown potential in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.

  • Biology: The compound has been studied for its biological activity, including its potential as an inhibitor of various enzymes and receptors.

  • Medicine: Research has explored its use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

  • Industry: Its unique chemical properties make it useful in the production of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzyme activity by binding to the active site or interfering with the enzyme's function. The exact mechanism can vary depending on the biological system and the specific application.

Comparison with Similar Compounds

Substituent Variations and Functional Group Effects

a. Carboxamide vs. Carboxylate Esters

  • Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate contains an ethyl carboxylate group, which enhances solubility in organic solvents compared to carboxamide derivatives.

b. Cyclobutyl vs. Aryl/Alkyl Substituents

  • Ethyl 2-amino-7-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (9) substitutes cyclobutyl with phenyl and methyl groups, reducing steric hindrance and altering electronic properties .

c. Dihydro Derivatives

Physicochemical Properties
Compound Key Substituents Solubility Trends Spectral Data (IR/NMR)
Ethyl 6-amino-2-cyclobutyltriazolopyrimidine-5-carboxylate Cyclobutyl, NH₂, COOEt Moderate lipophilicity NH₂ stretch ~3400 cm⁻¹; ester C=O ~1700 cm⁻¹
Ethyl 5,7-dimethyltriazolopyrimidine-6-carboxylate (CAS 1871041-43-8) 5,7-Me₂, COOEt Higher volatility C=O at ~1670–1682 cm⁻¹
Ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methyltriazolopyrimidine-6-carboxylate Dimethylamino vinyl, Me, COOEt Enhanced conjugation, polarity Vinyl C=C ~1600 cm⁻¹; ester C=O ~1700 cm⁻¹
Stability and Reactivity
  • Ester Hydrolysis : The ethyl carboxylate group in the target compound may undergo hydrolysis under basic conditions, similar to derivatives like Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate .
  • Amino Group Reactivity: The 6-amino group can participate in nucleophilic reactions or hydrogen bonding, distinguishing it from chloro or methylthio analogues (e.g., 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine) .

Biological Activity

Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate (CAS No. 1428139-32-5) is a compound belonging to the class of 1,2,4-triazolo[1,5-a]pyrimidines. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and potential therapeutic applications.

  • Molecular Formula : C12H15N5O2
  • Molecular Weight : 261.28 g/mol
  • CAS Number : 1428139-32-5

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole and pyrimidine rings through various coupling reactions. The compound's structure allows for diverse modifications that can influence its biological activity.

Key Findings from SAR Studies

  • Antibacterial Activity : A related class of compounds has demonstrated significant antibacterial properties against Enterococcus faecium, a pathogen known for its resistance to multiple drugs. The synthesized derivatives exhibited varying degrees of activity, with some showing a minimum inhibitory concentration (MIC) as low as 8 µg/mL against this bacterium .
  • Cytotoxic Activity : Compounds structurally related to ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine have been evaluated for cytotoxic effects against human cancer cell lines. Notably, one derivative showed selective cytotoxicity towards cancer cells while sparing normal cells .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various strains of bacteria. In vitro studies have indicated that certain derivatives possess narrow-spectrum antibacterial properties, particularly against resistant strains such as E. faecium. The SAR studies suggest that specific functional groups on the triazole and pyrimidine rings are crucial for maintaining this activity.

Research indicates that related compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways. For example, one study reported that treatment with a similar triazolo-pyrimidine compound led to G2/M cell cycle arrest and apoptosis in cancer cell lines . The activation of caspases and modulation of p53 expression were identified as key components of the apoptotic process.

Case Study 1: Antibacterial Screening

In a comprehensive screening involving over 2500 compounds from an in silico database, ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine derivatives were identified as promising candidates for further development due to their efficacy against E. faecium. The study highlighted the importance of the carboxamide moiety in enhancing antibacterial activity .

Case Study 2: Cancer Cell Line Evaluation

A study focused on evaluating the cytotoxic effects of triazolo-pyrimidine derivatives against five different human cancer cell lines. Results indicated that certain modifications to the core structure significantly improved selectivity and potency against cancer cells compared to normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate
Reactant of Route 2
Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate

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